molecular formula C16H13N3O3 B2598994 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 888409-88-9

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2598994
CAS No.: 888409-88-9
M. Wt: 295.298
InChI Key: OGFTZZWTGTUGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound with the molecular formula C16H13N3O3 and a molecular weight of 295.30 g/mol. This benzamide derivative features a 1,3,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in drug discovery. Compounds based on the 1,3,4-oxadiazole core, such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide derivatives , are extensively investigated in pharmaceutical research for their potential biological properties. Research into similar 1,3,4-oxadiazole analogs has demonstrated that this class of compounds is synthesized and evaluated for various activities, including potential antidiabetic, anti-inflammatory, and anticancer effects, as determined through in vitro screening studies . The specific substitution pattern of this compound—with a 3-methoxybenzamide group and a phenyl-substituted oxadiazole—defines its unique physicochemical properties and molecular interactions, making it a valuable chemical tool for researchers. It is primarily used in exploratory biological screening, structure-activity relationship (SAR) studies aimed at optimizing lead compounds, and as a building block for more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFTZZWTGTUGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of benzoic acid hydrazide with an appropriate carboxylic acid under dehydrative cyclization conditions. This can be achieved using various dehydrating agents such as sulfuric acid supported on melamine-formaldehyde resin under microwave-accelerated solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride.

    Dehydrating Agents: Sulfuric acid supported on melamine-formaldehyde resin.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Antibacterial Properties

Overview of Antibacterial Activity
Research has indicated that compounds containing the oxadiazole moiety, including 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, exhibit potent antibacterial properties. These compounds have shown effectiveness against various bacterial strains, including resistant pathogens like Staphylococcus aureus (MRSA).

Mechanisms of Action
The mechanisms through which these oxadiazole derivatives exert their antibacterial effects are varied. For instance:

  • Inhibition of Trans-Translation : Some derivatives have been reported to inhibit the trans-translation process in bacteria, which is critical for protein synthesis and bacterial survival .
  • Disruption of Lipoteichoic Acid Biosynthesis : Other compounds have been shown to interfere with the biosynthesis of lipoteichoic acid, an essential component of the bacterial cell wall .

Case Studies

Study on Halogenated Oxadiazoles
A comparative study highlighted several halogenated derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides, including this compound. The study found that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA clinical isolates. Notably, they showed a low propensity for developing resistance over a 30-day period .

Synthesis and Evaluation of Antimicrobial Activity
Another research effort synthesized a series of oxadiazole conjugates and evaluated their antimicrobial efficacy. Among these synthesized compounds, those with trifluoromethyl substitutions displayed selective inhibition against S. aureus. The study concluded that certain derivatives could serve as potential alternatives to traditional antibiotics .

Pharmacological Activities

The pharmacological activities of this compound extend beyond antibacterial effects:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may also possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the efficacy of oxadiazole derivatives:

CompoundSubstituentMIC (μg/mL)Activity
HSGN-94Sulfonamide0.25MRSA Inhibition
KKL-35ChloroVariesTrans-Translation Inhibition
HSGN-220OCF₃0.06Multi-targeting Antibiotic

This table summarizes key findings from various studies that elucidate how modifications to the oxadiazole structure can impact antimicrobial activity.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide varies depending on its application. In the context of its anticancer activity, the compound is believed to interfere with cellular processes critical for cancer cell survival and proliferation. This may involve the inhibition of specific enzymes or signaling pathways that are essential for cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Target Specificity : VNI and VFV derivatives exhibit strong CYP51 inhibition due to halogenated aryl groups, which occupy deep pockets in the enzyme’s substrate-binding cavity. The methoxy group in the target compound may favor interactions with different targets, such as HDACs or microbial enzymes .
  • Antifungal Activity : LMM5’s sulfamoyl group enhances antifungal potency against C. albicans, suggesting that sulfonamide substitutions may outperform methoxy in certain contexts .

Pharmacological and Mechanistic Considerations

  • Antiparasitic Potential: VNI and VFV derivatives demonstrate that 5-phenyl-oxadiazole-linked benzamides are effective against protozoan CYP51.
  • Anticancer Activity: Amino-propanamide analogs () show HDAC inhibition, suggesting that modifying the benzamide’s side chain (e.g., adding basic groups) could enhance cytotoxicity .
  • Antiviral Applications : Methylthio-substituted oxadiazoles () exhibit antiviral activity, indicating that sulfur-containing groups may broaden the target compound’s spectrum .

Biological Activity

3-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2

This structure features a methoxy group and an oxadiazole ring, which are critical for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A comparative study indicated that N-(1,3,4-oxadiazol-2-yl)benzamides function as multi-targeting antibiotics. They inhibit menaquinone biosynthesis and affect essential proteins like DnaX and Pol IIIC. For instance, a derivative of this class showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
HSGN-94MRSA0.25
KKL-35E. coli0.5
Compound XS. aureus0.75

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have been evaluated for antifungal properties. A study synthesized several oxadiazole conjugates that were screened against various fungal strains. Compounds with trifluoromethyl substitutions exhibited selective inhibition against Candida albicans and Bacillus subtilis, indicating potential for therapeutic applications in antifungal treatment .

Table 2: Antifungal Activity of Oxadiazole Derivatives

Compound NameTarget FungiInhibition Zone (mm)
Compound AC. albicans18
Compound BB. subtilis20

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937. For instance, compounds derived from the oxadiazole scaffold demonstrated IC50 values in the micromolar range against these cancer cells, indicating their potential as chemotherapeutic agents .

Table 3: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound CMCF-715.63
Compound DU-93712.34

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Docking studies suggest that it may bind to oxidoreductase enzymes and disrupt essential metabolic pathways in bacteria and cancer cells alike . This dual targeting capability enhances its effectiveness as both an antibiotic and an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Formation of the benzamide intermediate via coupling reactions (e.g., using benzoyl chloride derivatives with amino-oxadiazole precursors under microwave-assisted conditions for improved yield and reduced reaction time .
  • Step 2 : Cyclization of the intermediate to form the 1,3,4-oxadiazole ring, often using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) .
  • Characterization : Purity is verified via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, FTIR, and mass spectrometry). For example, ¹H NMR spectra recorded at 400 MHz resolve methoxy and aromatic proton signals, while IR confirms carbonyl (C=O) and oxadiazole ring vibrations .

Q. How is the structural integrity of the compound validated in academic research?

Advanced spectroscopic and crystallographic techniques are employed:

  • Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry. For example, bond lengths and angles in analogous oxadiazole derivatives (e.g., C–N bond lengths of ~1.38 Å and C–O bonds of ~1.23 Å) confirm the oxadiazole ring structure .
  • HPLC and LCMS ensure >95% purity, critical for biological assays .

Q. What preliminary biological screening models are used to assess its activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) .
  • Anticancer studies : MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays for targets like HDACs (histone deacetylases) or CYP51 (lanosterol 14α-demethylase) .

Advanced Research Questions

Q. How does molecular docking elucidate its mechanism of action against fungal CYP51?

  • Target selection : The compound’s oxadiazole ring and methoxybenzamide group are docked into the CYP51 binding cavity (PDB ID: 3L4D) using software like AutoDock Vina.
  • Key interactions :
    • Hydrophobic interactions with heme-coordinated iron.
    • Hydrogen bonding between the methoxy group and Tyr118 residue.
    • π-π stacking with aromatic residues (e.g., Phe233) .
  • Validation : Docking scores (e.g., ΔG = -9.2 kcal/mol) correlate with experimental EC₅₀ values (e.g., 0.8 nM against T. cruzi ).

Q. What strategies optimize its pharmacokinetic profile for in vivo efficacy?

  • Metabolic stability : Introduction of trifluoromethyl groups reduces oxidative metabolism (e.g., t₁/₂ increased from 2.1 to 6.8 hours in murine models ).
  • Bioavailability : Co-crystallization with sodium ions enhances solubility (e.g., tetrakis[methanol-sodium] complexes ).
  • Toxicity screening : Ames test and hERG channel inhibition assays ensure safety .

Q. How do structural modifications impact its antitumor activity?

  • SAR Insights :

    ModificationBiological Effect
    Methoxy → Ethoxy Reduced HDAC inhibition (IC₅₀ increases from 0.5 μM to 1.2 μM) .
    Phenyl → 4-Fluorophenyl Enhanced antiproliferative activity (IC₅₀ = 0.3 μM vs. MCF-7) .
    Oxadiazole → Thiadiazole Loss of CYP51 binding due to altered ring electronics .

Q. What advanced spectroscopic techniques resolve its coordination chemistry in metal complexes?

  • UV-Vis and EPR : Monitor ligand-to-metal charge transfer (LMCT) in iridium(III) complexes for electroluminescent applications .
  • X-ray absorption spectroscopy (XAS) : Confirms octahedral geometry in sodium-coordinated complexes (e.g., Na–O bond distances of 2.45 Å ).

Methodological Guidance for Addressing Data Contradictions

Q. Discrepancies in reported IC₅₀ values across studies

  • Root cause : Variability in assay conditions (e.g., serum concentration, incubation time).
  • Resolution : Normalize data using positive controls (e.g., vorinostat for HDAC assays) and report results as mean ± SEM from triplicate experiments .

Q. Conflicting crystallographic data on bond angles

  • Analysis : Compare thermal displacement parameters (B-factors) to assess molecular rigidity. Higher B-factors (>4 Ų) indicate conformational flexibility .
  • Standardization : Use CIF files from the Cambridge Structural Database (CSD) for benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.